3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one
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Overview
Description
3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one is a heterocyclic compound that features a pyrrolo-pyridine core structure with a fluorine atom at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated pyridine derivative, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,2-c]pyridines .
Scientific Research Applications
3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolo-pyridine derivative with different substitution patterns.
1H-pyrazolo[3,4-b]pyridine: A structurally related compound with a pyrazole ring fused to the pyridine core.
Uniqueness
3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C7H5FN2O |
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Molecular Weight |
152.13 g/mol |
IUPAC Name |
3-fluoro-1,5-dihydropyrrolo[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C7H5FN2O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,9H,(H,10,11) |
InChI Key |
QPUQYSQZAPXRON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC1=O)C(=CN2)F |
Origin of Product |
United States |
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